Linker Length Dictates Conformational Freedom and Potential Target Engagement
The two-carbon ethylene linker in (but-3-yn-1-yl)(ethyl)amine provides greater conformational flexibility and a different spatial projection of the terminal alkyne compared to the more rigid one-carbon linker found in propargylamine (prop-2-yn-1-amine) [1][2]. This difference in rotational freedom (3 rotatable bonds for the target compound vs. 2 for propargylamine) allows the alkyne group to sample a larger volume of conformational space, which can be essential for successful bioconjugation in sterically hindered environments [1][2].
| Evidence Dimension | Number of Rotatable Bonds (Flexibility) |
|---|---|
| Target Compound Data | 3 rotatable bonds (PubChem computed) |
| Comparator Or Baseline | Propargylamine (prop-2-yn-1-amine): 2 rotatable bonds |
| Quantified Difference | +1 rotatable bond; increased conformational freedom |
| Conditions | Computed molecular descriptor; standard conditions |
Why This Matters
Greater conformational flexibility can improve the success rate of conjugating the alkyne handle to a pre-existing biomolecule or within a crowded active site.
- [1] PubChem. (2025). (But-3-yn-1-yl)(ethyl)aminehydrochloride. CID 145867361. View Source
- [2] PubChem. (2025). Propargylamine. CID 7853. View Source
